molecular formula C8H18NSi2 B13822323 Divinyltetramethyldisilazane

Divinyltetramethyldisilazane

Katalognummer: B13822323
Molekulargewicht: 184.41 g/mol
InChI-Schlüssel: YTMARBJNUUCIIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Divinyltetramethyldisilazane is a chemical compound with the molecular formula C8H19NSi2. It is a colorless to light yellow liquid that is used in various industrial and scientific applications. This compound is known for its reactivity due to the presence of vinyl groups and is often used as a precursor in the synthesis of other organosilicon compounds.

Vorbereitungsmethoden

Divinyltetramethyldisilazane can be synthesized through several methods One common synthetic route involves the reaction of dimethylvinylchlorosilane with ammonia The reaction is typically carried out at a controlled temperature and pressure to ensure the desired product is obtainedThe mixture is then subjected to molecular distillation to obtain a colorless transparent liquid .

Analyse Chemischer Reaktionen

Divinyltetramethyldisilazane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form siloxane derivatives.

    Reduction: It can be reduced under specific conditions to yield different organosilicon compounds.

    Substitution: The vinyl groups in this compound can participate in substitution reactions, leading to the formation of various substituted silanes. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions.

Wirkmechanismus

The mechanism of action of divinyltetramethyldisilazane involves its reactivity with other compounds due to the presence of vinyl groups. These vinyl groups can undergo various chemical reactions, such as cross-coupling and copolymerization, leading to the formation of new compounds with desired properties. The molecular targets and pathways involved in these reactions depend on the specific application and the reagents used .

Vergleich Mit ähnlichen Verbindungen

Divinyltetramethyldisilazane can be compared with other similar compounds, such as:

This compound stands out due to its versatility and reactivity, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C8H18NSi2

Molekulargewicht

184.41 g/mol

InChI

InChI=1S/C8H18NSi2/c1-7-10(8-2)9(3)11(4,5)6/h7-8H,1-2H2,3-6H3

InChI-Schlüssel

YTMARBJNUUCIIM-UHFFFAOYSA-N

Kanonische SMILES

CN([Si](C=C)C=C)[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.